molecular formula C18H40ClN B15176308 Butyldodecyldimethylammonium chloride CAS No. 29481-59-2

Butyldodecyldimethylammonium chloride

Cat. No.: B15176308
CAS No.: 29481-59-2
M. Wt: 306.0 g/mol
InChI Key: HRMYTGOXAPPTIX-UHFFFAOYSA-M
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Description

Butyldodecyldimethylammonium chloride is a quaternary ammonium compound with the molecular formula C18H40ClN. It is commonly used as a surfactant and disinfectant due to its ability to disrupt microbial cell membranes. This compound is known for its effectiveness in various industrial and household cleaning products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyldodecyldimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with butyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Dodecylamine+Butyl chlorideButyldodecyldimethylammonium chloride\text{Dodecylamine} + \text{Butyl chloride} \rightarrow \text{this compound} Dodecylamine+Butyl chloride→Butyldodecyldimethylammonium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyldodecyldimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion in the compound.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chains in this compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound under appropriate conditions.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction Reactions: Reduction typically results in the formation of amines or other reduced forms of the compound.

Scientific Research Applications

Butyldodecyldimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell lysis buffers for the extraction of cellular components due to its ability to disrupt cell membranes.

    Medicine: It is used in antiseptic formulations for its antimicrobial properties.

    Industry: The compound is utilized in the formulation of disinfectants, detergents, and fabric softeners.

Mechanism of Action

The primary mechanism of action of butyldodecyldimethylammonium chloride involves the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in laboratory settings for cell lysis and DNA extraction.

Uniqueness

Butyldodecyldimethylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and disinfectant, making it suitable for a wide range of applications.

Properties

CAS No.

29481-59-2

Molecular Formula

C18H40ClN

Molecular Weight

306.0 g/mol

IUPAC Name

butyl-dodecyl-dimethylazanium;chloride

InChI

InChI=1S/C18H40N.ClH/c1-5-7-9-10-11-12-13-14-15-16-18-19(3,4)17-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

HRMYTGOXAPPTIX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC.[Cl-]

Origin of Product

United States

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